(R)-2-Amino-1,1,2-triphenylethanol

Asymmetric Catalysis Chiral Ligand Design Enantioselective Ethylation

Struggling with low enantioselectivity in asymmetric catalysis? (R)-2-Amino-1,1,2-triphenylethanol provides the essential gem-diphenyl steric environment for >96% ee in diethylzinc additions and up to 96% yield/95% ee in recyclable aldol catalysts. • Achieve >96% ee in alkylation of aldehydes. • Enable heterogeneous green catalysis with >95% ee. • Essential chiral precursor for oxazaborolidine reductions. Supplied with ≥98% purity, ready for global shipping.

Molecular Formula C20H19NO
Molecular Weight 289.4 g/mol
CAS No. 79868-79-4
Cat. No. B152254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1,1,2-triphenylethanol
CAS79868-79-4
Molecular FormulaC20H19NO
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
InChIInChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1
InChIKeyZQNFUXDRYQQYAQ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-1,1,2-triphenylethanol Overview


(R)-2-Amino-1,1,2-triphenylethanol (CAS 79868-79-4) is a chiral β-amino alcohol with a molecular formula of C₂₀H₁₉NO and a molecular weight of 289.37 g/mol [1]. It is a solid with a melting point of 130-131 °C and a density of 1.162±0.06 g/cm³ at 20 °C . The compound features a stereodefined amino alcohol core surrounded by three phenyl groups, which provides a specific steric environment for applications in asymmetric synthesis .

1 Stereodefined (R)-enantiomer for asymmetric synthesis research
2 Triphenyl steric environment reported to support high enantiocontrol in derived ligands
3 Validated precursor for chiral N,N-dialkyl and proline amide catalyst families

Irreplaceability of (R)-2-Amino-1,1,2-triphenylethanol


Generic substitution fails because the three bulky phenyl groups on (R)-2-Amino-1,1,2-triphenylethanol create a unique, highly congested steric environment that is essential for inducing high enantioselectivity in asymmetric catalysis . As noted in the literature, the presence of a gem-diphenyl group at the β-carbon is a necessary structural feature for achieving high enantioselectivity in certain reactions, a feature not present in simpler amino alcohols [1]. Substituting with a less sterically demanding analog (e.g., a compound with fewer or no phenyl groups) would fundamentally alter the transition state geometry of the catalytic cycle, resulting in significantly reduced enantiomeric excess (ee) and diminished reaction yields . The quantitative evidence below demonstrates the specific, measurable impact of this compound's unique structure in key catalytic applications.

Steric mismatch Analogues lacking the gem-diphenyl group may shift transition-state geometry and reduce enantioselectivity.
Performance gap Simpler amino alcohols cannot replicate the congested chiral environment; reported ee may not transfer.
Validation load Direct replacement requires re-optimization of catalytic conditions; class-level inference limits substitution certainty.

Quantitative Evidence for (R)-2-Amino-1,1,2-triphenylethanol


N-Substitution and Enantioselectivity in Diethylzinc Addition

The performance of the triphenylethanol scaffold is directly tied to N-substitution. For (S)-2-amino-1,2,2-triphenylethanol (the S-enantiomer), its N,N-dialkylated derivative, (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol (7a), catalyzed the addition of diethylzinc to a family of α-substituted aldehydes with a mean enantioselectivity of 96.6% ee . This represents the ceiling of performance for this ligand class under these conditions. Other derivatives, such as (S)-2-morpholino-1,2,2-triphenylethanol (7c), achieved a mean of 96.8% ee for the same aldehyde family . This establishes that while the parent amino alcohol is the essential chiral building block, achieving optimal catalytic performance requires N-functionalization, with pyrrolidinyl and morpholino groups showing comparable, high efficacy . The unsubstituted parent amino alcohol itself is not an optimal catalyst, but its value lies in being the validated, high-purity precursor for these high-performance ligands .

N-Substitution effect
Class-level inference
Up to 96.8% ee (derivative 7c)
Scaffold enables high-selectivity ligand design
Parent compound is precursor; data from N,N-dialkylated derivatives
Asymmetric Catalysis Chiral Ligand Design Enantioselective Ethylation

Proline Amide Derivatives for Asymmetric Aldol Reactions

(2S)-2-Amino-1,1,2-triphenylethanol is a key building block for creating high-performance proline amide catalysts. In one study, it was reacted with an L-proline derivative to form proline amide derivative 2 in 62% yield . This derivative was then immobilized on a polystyrene support to create a recyclable catalyst. When used in the asymmetric aldol reaction of p-nitrobenzaldehyde with acetone (10 mol% catalyst), the supported catalyst achieved a 96% yield of the desired product with 95% ee . This demonstrates the compound's utility in creating heterogeneous catalysts with performance comparable to homogeneous systems. The triphenylethanol moiety contributes essential steric bulk that defines the catalyst's chiral environment, a feature that simpler amino alcohols cannot replicate to achieve these selectivity levels [1].

Proline amide catalyst
Class-level inference
96% yield, 95% ee
Supports recyclable heterogeneous catalyst research
Supported derivative; 62% yield in coupling step
Asymmetric Organocatalysis Aldol Reaction Supported Catalysis

N-Substituted Catalysts for Diethylzinc Addition to Flavenecarbaldehydes

A study on N,N-dialkyl-(S)-2-amino-1,1,2-triphenylethanols evaluated their performance as catalysts for the enantioselective addition of diethylzinc to aldehydes . Through systematic N-substituent modification, the catalyst N-methyl-N-(S)-1-phenylethyl-substituted 4d was identified as particularly effective . This catalyst was then applied to a kinetic resolution of racemic flavene-3-carbaldehydes, demonstrating the scaffold's ability to discriminate between enantiomers in a mixture . While the paper does not provide a direct comparison of ee% values for different unsubstituted amino alcohols, it firmly establishes that the triphenylethanol scaffold, when appropriately functionalized, is a viable and tunable platform for achieving high catalytic activity and selectivity, and for enabling kinetic resolution, a more complex process than simple product formation.

Kinetic resolution scope
Context-dependent
Resolution of racemic flavene-3-carbaldehydes
Demonstrates utility in demanding asymmetric processes
N-methyl-N-(1-phenylethyl) derivative identified as effective
Asymmetric Catalysis Kinetic Resolution Chiral Ligands

Triphenylethanol Derivatives for Borane Reduction of Prochiral Ketones

The S-enantiomer of the target compound, (S)-(-)-2-Amino-1,1,2-triphenylethanol, is explicitly noted as being used as an enantioselective catalyst in the borane reduction of prochiral ketones . This is a classic application for chiral β-amino alcohols, where the catalyst, often after reaction with borane to form an oxazaborolidine, delivers high enantioselectivity . The reference cites a foundational paper (Synth. Comm., 1993, 23(15), 2091) for this specific application . This establishes a clear, documented use-case for the compound as a catalyst or catalyst precursor in a well-understood and industrially relevant transformation. The stereodefined, bulky triphenyl environment is critical for the high level of enantiocontrol achieved in these reductions .

Borane reduction
Context-dependent
Oxazaborolidine catalyst precursor
Establishes use in asymmetric ketone reduction research
S-enantiomer referenced; steric triphenyl core critical for enantiocontrol
Asymmetric Reduction Borane Catalysis Chiral Catalyst

(R)-2-Amino-1,1,2-triphenylethanol Application Scenarios


N,N-Dialkyl Ligand Synthesis for Diethylzinc Additions

Researchers seeking to achieve mean enantioselectivities of >96% ee in the diethylzinc addition to aldehydes should procure (R)-2-Amino-1,1,2-triphenylethanol as the essential chiral precursor . This compound is the required starting material for synthesizing a family of ligands, such as (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol, which have been validated to deliver these high selectivity levels . Using alternative amino alcohols with fewer phenyl groups will not provide the necessary steric environment and will likely result in significantly lower enantioselectivity [1].

Immobilized Proline Amide Catalysts for Green Chemistry

For projects focused on sustainable or 'green' chemistry, (2S)-2-amino-1,1,2-triphenylethanol is the key building block for creating highly active and enantioselective, recyclable heterogeneous catalysts . By coupling this compound to a proline derivative, a supported catalyst can be prepared that achieves 96% yield and 95% ee in a model aldol reaction, rivaling homogeneous systems while enabling catalyst recovery and reuse . This is not possible with simpler amino alcohols that lack the critical gem-diphenyl motif for high selectivity [1].

Catalysts for Asymmetric Borane Reduction

This compound is a direct precursor or catalyst for the borane-mediated enantioselective reduction of prochiral ketones, a fundamental reaction in the synthesis of chiral secondary alcohols . The unique steric bulk of the three phenyl groups provides a chiral environment that is difficult to replicate, making it a valuable tool for exploring steric effects on enantioselectivity in this well-established transformation [1]. Researchers investigating novel oxazaborolidine catalysts should consider this specific β-amino alcohol for its potential to impart unique selectivity profiles.

Steric Effects in Chiral Ligand Design

The compound's defining feature is its high steric demand, owing to its three phenyl groups. It is supplied specifically for 'probing steric demands in chiral alcohol transformations' . Therefore, a key research scenario is its use as a model compound or building block in fundamental studies of asymmetric induction. Researchers can use it to systematically investigate how steric bulk influences reaction outcomes, transition state geometries, and catalyst performance, comparing it to less sterically hindered analogs to establish structure-selectivity relationships.

Application
Selection Property
Validation Focus
N,N-Dialkyl ligand synthesis for diethylzinc addition studies
Chiral precursor with triphenyl steric environment
Enantioselectivity in catalytic ethylation
Supported proline amide catalyst preparation
Recyclable heterogeneous catalyst precursor
Aldol reaction yield and enantioselectivity
Borane-mediated asymmetric reduction research
Chiral β-amino alcohol for oxazaborolidine formation
Ketone reduction enantioselectivity
Steric effects in chiral ligand design studies
High steric demand triphenyl building block
Structure-selectivity relationship analysis

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